ethyl 4-((8-((diethylamino)methyl)-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzoate
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Overview
Description
Ethyl 4-(dimethylamino)benzoate is a hydrophilic polymer, which can also be used as a derivative of 4-aminobenzoate . It is majorly used as a photo-initiator with a strong estrogenic activity, which finds application as an ultraviolet filter in sunscreens .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like esterification or coupling . For example, benzocaine can be synthesized by the reduction and esterification of p-nitrobenzoic acid in one step continuous flow systems .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, the structure of Ethyl 4-(dimethylamino)benzoate has been determined using techniques like FT-IR, 1H and 13C-NMR, Mass, and UV–visible spectroscopies .Chemical Reactions Analysis
Esters, like ethyl 4-(dimethylamino)benzoate, can undergo several types of reactions including hydrolysis, aminolysis, and trans-esterification .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For example, the melting point of Ethyl 4-(dimethylamino)benzoate is 63-66 °C (lit.) .Mechanism of Action
Target of Action
Similar compounds such as ethyl 4-dimethylaminobenzoate are known to be used as photo-initiators . Photo-initiators are compounds that produce reactive species when exposed to radiation and are used in a variety of applications, including the polymerization of resins in 3D printing, and in dental materials .
Mode of Action
Based on its structural similarity to ethyl 4-dimethylaminobenzoate, it can be inferred that it might also act as a photo-initiator . As a photo-initiator, it would absorb light and undergo a chemical reaction to produce reactive species. These reactive species can then initiate a polymerization reaction, leading to the hardening of a material .
Biochemical Pathways
This involves the conversion of monomers into polymers, a process that can be initiated by the reactive species produced by the compound when it absorbs light .
Result of Action
This could lead to the hardening of a material, such as a resin in 3D printing or a dental material .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 4-[8-(diethylaminomethyl)-7-hydroxy-2-methyl-4-oxochromen-3-yl]oxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO6/c1-5-25(6-2)14-19-20(26)13-12-18-21(27)22(15(4)30-23(18)19)31-17-10-8-16(9-11-17)24(28)29-7-3/h8-13,26H,5-7,14H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORNWTPNFDAVHJW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC2=C1OC(=C(C2=O)OC3=CC=C(C=C3)C(=O)OCC)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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